4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Chemical Structure and Key Features 4-Fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by:
- A benzenesulfonamide core substituted with a fluoro group at position 4 and a methyl group at position 2.
- A morpholino moiety linked via an ethyl chain to the sulfonamide nitrogen, with a thiophene ring attached to the ethyl chain.
- The thiophene and morpholine groups confer distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions .
Sulfonylation: Reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a morpholine-thiophene-ethylamine intermediate.
Cyclization/Functionalization: Introduction of the morpholino and thiophene groups via nucleophilic substitution or coupling reactions .
Purification: Chromatographic methods (flash column chromatography) and spectroscopic validation (1H/13C NMR, IR) .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-11-14(4-5-15(13)18)25(21,22)19-12-16(17-3-2-10-24-17)20-6-8-23-9-7-20/h2-5,10-11,16,19H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCJHQRQBAHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the thiophene derivative: This step involves the functionalization of thiophene to introduce the desired substituents.
Morpholine incorporation: The morpholine ring is introduced through nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Bioactivity: The target compound shares structural motifs with antiproliferative agents (e.g., ’s Compound 26) and enzyme inhibitors (e.g., ’s 6d). Its morpholino group may enhance solubility and membrane permeability compared to simpler thiophene-sulfonamides . Thiophene-containing analogs () exhibit strong π-π stacking interactions with biological targets, critical for anticancer activity.
Substituent Effects: Fluorine (4-position): Enhances metabolic stability and electronegativity, improving binding affinity in enzyme pockets . Morpholino group: Unlike pyran or piperidine derivatives (), morpholine’s oxygen atom may facilitate hydrogen bonding with target proteins .
Synthetic Complexity: The target compound’s ethyl-morpholino-thiophene chain introduces synthetic challenges absent in simpler analogs (e.g., ’s pyran derivative), requiring multi-step coupling and purification .
Research Findings and Implications
Potential Applications
- Enzyme Inhibition : Structural similarity to carbonic anhydrase inhibitors () implies utility in glaucoma or acidosis treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
